2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid
Description
This compound is a Boc-protected (tert-butoxycarbonyl) cyclohexane derivative featuring a methyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its structure combines steric hindrance from the tert-butoxy group with conformational rigidity from the cyclohexane ring, making it valuable in medicinal chemistry for peptide synthesis and as a building block for chiral intermediates .
Properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHSJLZEFNANGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid typically involves the reaction of 2-amino-2-methylcyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding the free amine.
Common reagents used in these reactions include oxidizing agents, reducing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthetic Chemistry Applications
1. Building Block for Peptide Synthesis
- The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The compound can serve as an intermediate in the synthesis of peptides, allowing for the selective protection of amino acids during multi-step reactions.
2. Synthesis of Complex Molecules
- The compound's unique cyclohexane structure provides a versatile framework for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of novel pharmaceuticals.
Pharmaceutical Applications
1. Drug Development
- The compound's structural features can be exploited to design new drugs targeting specific biological pathways. Its analogs may exhibit improved pharmacological properties, such as enhanced bioavailability or reduced toxicity.
2. Potential Anticancer Agents
- Research into similar compounds has shown potential anticancer activity. Investigating the biological activity of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid could reveal its efficacy against cancer cell lines.
Biochemical Applications
1. Enzyme Inhibition Studies
- The compound may serve as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms or discover new enzyme inhibitors. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways.
2. Cell Culture Applications
- As a non-ionic organic buffering agent, it can be utilized in cell culture media to maintain pH stability within the physiological range (6-8.5), which is crucial for optimal cell growth and function.
Data Tables
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage . This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Cyclohexane Core
Table 1: Key Structural and Physicochemical Differences
Key Findings :
- Methyl vs. Ethyl Substituents : The ethyl analog (CAS 1465211-55-5) exhibits higher molecular weight (271.35 vs. ~285 estimated for the methyl variant) and increased lipophilicity, which may enhance membrane permeability in drug delivery .
- Fluorinated Analogs : The 4,4-difluoro derivative (CAS 279.29) demonstrates enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .
Stereochemical and Conformational Variations
- (1S,2R)-Configuration : The (1S,2R)-stereoisomer (CAS 865689-36-7) is prioritized in asymmetric synthesis for its predictable chiral induction in peptide couplings .
- Cis/Trans Isomerism: In compounds like (1R,4S)-4-[(tert-butoxycarbonyl)amino]-1-ethylcyclopent-2-ene-1-carboxylic acid (from EP 4374877), cis/trans isomer ratios (7:1) influence crystallization behavior and solubility, critical for formulation .
Spirocyclic and Bicyclic Analogs
Table 2: Complex Ring Systems
Comparison :
- Spirocyclic Systems : These analogs offer superior conformational restraint compared to the cyclohexane core, improving target binding affinity in enzyme inhibitors .
- Bicyclic Derivatives: Compounds like (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (from ) exhibit unique strain-induced reactivity, useful in peptidomimetics .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid (CAS No. 1423028-83-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Purity : Typically high, as indicated in various product listings .
The biological activity of this compound is primarily attributed to its role as an amino acid derivative, which can influence various biochemical pathways.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, thereby affecting metabolic pathways. For instance, derivatives of amino acids often modulate the activity of proteases or kinases .
- Interaction with Receptors : The structural characteristics suggest potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in cellular signaling .
Antitumor Activity
Recent studies have explored the antitumor potential of compounds structurally similar to this compound. For example, certain amino acid derivatives have demonstrated significant inhibitory effects on cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Research indicates that amino acid derivatives may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . This suggests that this compound could be beneficial in neurological disorders.
Study 1: In Vitro Antitumor Activity
A study conducted on structurally related compounds demonstrated that certain derivatives exhibited micromolar inhibitory concentrations against various cancer cell lines. The results indicated a dose-dependent response, with significant increases in apoptosis markers at higher concentrations (15 μM) in cancerous cells compared to non-cancerous controls .
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 10 | DLD1 (Colon Cancer) | Induction of apoptosis |
| Compound B | 15 | HeLa (Cervical Cancer) | Cell cycle arrest |
Study 2: Neuroprotection Assay
In another investigation, a related compound was tested for neuroprotective effects using an oxidative stress model. The results showed that treatment with the compound reduced cell death significantly compared to untreated controls, indicating potential therapeutic applications for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce the tert-butoxycarbonyl (Boc) protecting group to 2-amino-2-methylcyclohexane-1-carboxylic acid?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using NaOH, DMAP, or NaHCO₃ in THF/DCM). The methyl-substituted cyclohexane ring may require optimized steric control to ensure regioselectivity. Similar strategies are used in synthesizing enantiomerically pure β-amino acids via Diels-Alder adducts .
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) is critical for confirming stereochemistry and functional group integration. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹ for Boc and carboxylic acid). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity can be assessed via HPLC with UV detection, particularly for detecting deprotection byproducts .
Q. How can solubility challenges be addressed for this compound in aqueous reaction systems?
- Methodological Answer : The compound’s hydrophobic cyclohexane and Boc groups limit water solubility. Strategies include:
- pH adjustment (e.g., using sodium bicarbonate to deprotonate the carboxylic acid).
- Co-solvent systems (e.g., THF:water or DMSO:water mixtures).
- Micellar catalysis with surfactants like SDS. Evidence from related cyclohexane-carboxylic acid derivatives highlights similar solubility optimization .
Advanced Research Questions
Q. What experimental conditions prevent Boc group decomposition during reactions involving this compound?
- Methodological Answer : The Boc group is acid-labile. Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl unless intentional deprotection is required. Stabilize the compound by:
- Conducting reactions at low temperatures (0–4°C).
- Using anhydrous solvents to minimize hydrolysis.
- Monitoring reaction progress via TLC or LC-MS to detect premature deprotection. Stability data for structurally similar Boc-protected compounds support these protocols .
Q. How does the 2-methyl substituent on the cyclohexane ring influence conformational dynamics in solution?
- Methodological Answer : The methyl group induces steric hindrance, favoring chair conformations where the substituent occupies an equatorial position. This reduces ring puckering and stabilizes the carboxylic acid’s orientation for nucleophilic reactions. Computational modeling (e.g., DFT) and NOESY NMR can validate these dynamics, as seen in studies of related cyclohexane derivatives .
Q. What methodologies enable stereoselective synthesis of enantiomerically pure forms of this compound?
- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce stereocontrol during cyclohexane ring formation. Enzymatic resolution (e.g., lipase-mediated hydrolysis) may separate diastereomers. Evidence from enantiomerically pure β-amino acid syntheses supports these approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
